molecular formula C18H16N4O4S2 B3003577 methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886953-72-6

methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B3003577
CAS No.: 886953-72-6
M. Wt: 416.47
InChI Key: HLCWZNXFCFIFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been used in the synthesis of various chemical derivatives, showcasing its versatility in chemical reactions. A study by Mohamed (2021) details the creation of ethyl iminothiazolopyridine-4-carboxylate and other derivatives through reactions with various compounds. This indicates its potential as a building block in chemical synthesis.

Applications in Drug Discovery

  • In the field of drug discovery, the benzo[d]thiazole component of the compound has been identified as crucial. Durcik et al. (2020) Durcik, Toplak, Zidar, Ilaš, Zega, Kikelj, Mašič, Tomašič (2020) describe a pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, emphasizing their role as building blocks in medicinal chemistry. This suggests the compound's potential application in creating novel drug molecules.

Development of Antimicrobial Agents

  • A study by Nural, Gemili, Ulger, Sarı, De Coen, Şahin (2018) highlights the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives with significant antimicrobial activity, suggesting the relevance of the thiazole component in antimicrobial research.

Potential in Antitumor Research

Exploration in Anti-inflammatory Agents

  • Compounds like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate have been synthesized for potential anti-inflammatory applications, as mentioned in a study by Moloney (2001). This indicates the relevance of thieno[2,3-b]pyridine derivatives in anti-inflammatory research.

Future Directions

The future of benzothiazole research is promising, with ongoing efforts to synthesize new benzothiazole derivatives and investigate their biological activities . These efforts could lead to the development of more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-6-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-26-18(25)22-5-4-10-13(7-22)28-17(14(10)15(19)23)21-16(24)9-2-3-11-12(6-9)27-8-20-11/h2-3,6,8H,4-5,7H2,1H3,(H2,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCWZNXFCFIFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.